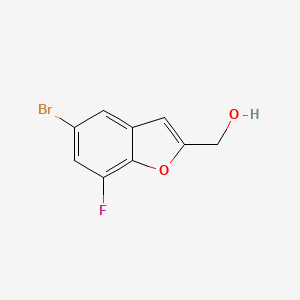

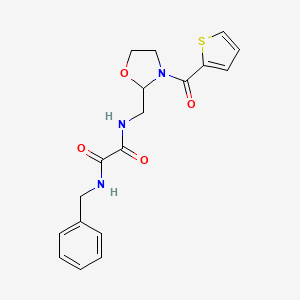

2-(6-chloro-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound belongs to a class of chemicals known for their complex molecular structures and potential therapeutic applications. Although specific research directly on this compound was not found, studies on similar quinoline derivatives provide insights into their synthesis, structural characteristics, and chemical behaviors.

Synthesis Analysis

Synthesis of quinoline derivatives often involves cyclization reactions, coupling methods, and modifications of quinoline precursors. For example, a practical synthesis approach for a related compound utilized cyclization of aminophenyl-ethanone with dimethylformamide dimethylacetal, yielding high purity products through a multi-step process (Ma Wenpeng et al., 2014).

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by their heterocyclic quinoline core, often modified with various functional groups that impact their chemical and biological properties. NMR and mass spectral analyses are typical methods used for structural characterization, providing detailed insights into the molecular arrangement (Shylaprasad Durgadas et al., 2013).

Chemical Reactions and Properties

Quinoline derivatives participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and condensations. These reactions often lead to the formation of new compounds with potential therapeutic applications. For instance, the reaction of quinolinethione with α-halocarbonyl compounds facilitated the synthesis of tetrahydrothieno[2,3-b]quinolines, highlighting the versatility of quinoline derivatives in chemical transformations (E. A. Al-Taifi et al., 2016).

Aplicaciones Científicas De Investigación

Comparative Metabolism of Chloroacetamide Herbicides

Studies on chloroacetamide herbicides, including their metabolism in human and rat liver microsomes, provide insights into how similar compounds might be used or investigated for their environmental impact and potential toxicological effects. Research indicates complex metabolic pathways that involve various enzymes and intermediates, suggesting areas of study for related compounds in terms of environmental fate, toxicity, and metabolic processing in biological systems (Coleman et al., 2000).

Structural Aspects and Properties of Quinoline Derivatives

The investigation into the structural aspects and properties of quinoline derivatives, including their interactions with different acids and the formation of complexes, can offer a foundation for the study of similar compounds in materials science or pharmaceutical research. Such studies explore how molecular structure affects physical properties, reactivity, and potential applications in designing materials or drugs with desired characteristics (Karmakar et al., 2007).

In Vitro Metabolism and Cytochrome P450 Involvement

Understanding the in vitro metabolism of compounds and the specific cytochrome P450 isoforms involved in their metabolism can guide the development of safer and more effective chemical agents, whether for agricultural, pharmaceutical, or environmental applications. This knowledge helps in predicting potential drug-drug interactions, toxicity, and the environmental persistence of chemical compounds (Coleman et al., 1999).

Synthesis and Application in Antimalarial Research

The synthesis and study of quinoline derivatives for antimalarial activity demonstrate the potential medical applications of similar compounds. These studies provide valuable insights into the design and development of new therapeutic agents, illustrating how structural modifications can enhance biological activity and efficacy against specific pathogens (Werbel et al., 1986).

Propiedades

IUPAC Name |

2-[6-chloro-3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21ClN2O5S/c1-16-6-9-20(10-7-16)34(31,32)23-14-28(22-11-8-17(26)12-21(22)25(23)30)15-24(29)27-18-4-3-5-19(13-18)33-2/h3-14H,15H2,1-2H3,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPAKZQNBBUZGIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)Cl)CC(=O)NC4=CC(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21ClN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Methoxy-1'-propyl-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2490341.png)

![1'-(2-oxo-2H-chromene-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2490349.png)

![(5-Fluoropyridin-3-yl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2490350.png)

![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2490353.png)

![1-(o-tolyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2490357.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2490358.png)

![5-(3,4-Dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2490359.png)

![2-[(2R,6S)-4-(2-chloropyridine-4-carbonyl)-2,6-dimethylpiperazin-1-yl]ethan-1-ol](/img/structure/B2490360.png)